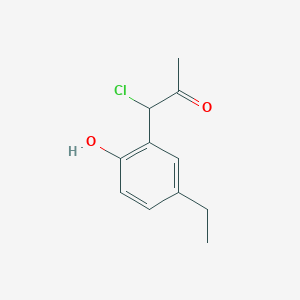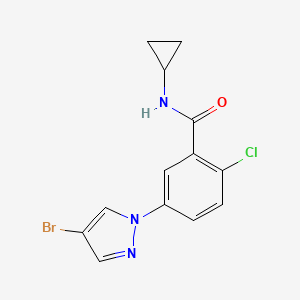
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a benzamide moiety, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be achieved through the cyclocondensation of hydrazines with 1,3-diketones. The bromination of the pyrazole ring is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The next step involves the introduction of the benzamide moiety. This can be done by reacting the brominated pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. Finally, the cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of the pyrazole ring.
Triethylamine: Acts as a base in the formation of the benzamide moiety.
Diazomethane: Used for cyclopropanation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, benzamides, and cyclopropyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the cyclopropyl group, contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromination but lacking the benzamide and cyclopropyl groups.
5-(4-Bromo-1H-pyrazol-1-yl)pyrazine-2-boronic acid pinacol ester: Another brominated pyrazole derivative with different functional groups.
Uniqueness
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide is unique due to its combination of a brominated pyrazole ring, a chlorinated benzamide moiety, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs .
Properties
Molecular Formula |
C13H11BrClN3O |
|---|---|
Molecular Weight |
340.60 g/mol |
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C13H11BrClN3O/c14-8-6-16-18(7-8)10-3-4-12(15)11(5-10)13(19)17-9-1-2-9/h3-7,9H,1-2H2,(H,17,19) |
InChI Key |
AEAPQFFKTODMKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)N3C=C(C=N3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


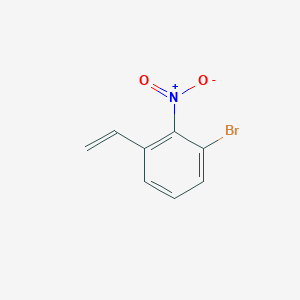
![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
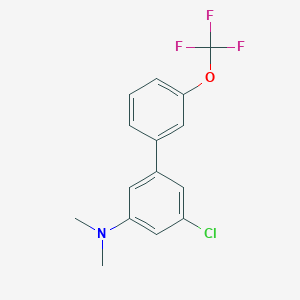

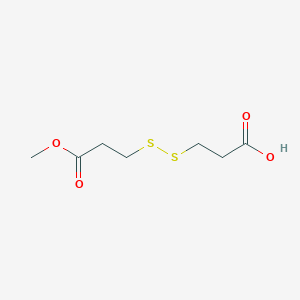
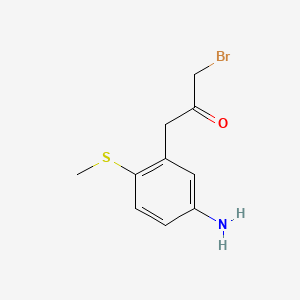
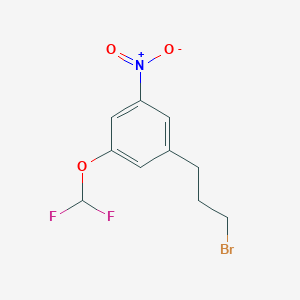
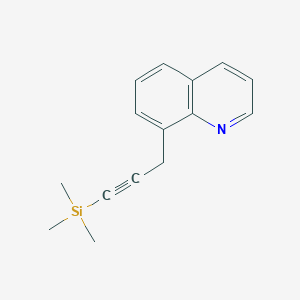
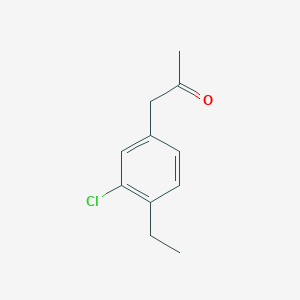
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)


